molecular formula C12H15BrO4 B584579 2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane CAS No. 1797134-40-7

2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane

Cat. No.: B584579
CAS No.: 1797134-40-7
M. Wt: 303.152
InChI Key: WBGXMMDPWXVEEK-UHFFFAOYSA-N
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Description

2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane is a brominated aromatic oxirane derivative characterized by a phenyl ring substituted with a bromine atom at the 2-position and a 2-methoxyethoxymethoxy group at the 3-position. The oxirane (epoxide) ring is directly attached to the aromatic system, making this compound a versatile intermediate for synthesizing polymers, pharmaceuticals, or functionalized materials.

Properties

IUPAC Name

2-[2-bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-14-5-6-15-8-17-10-4-2-3-9(12(10)13)11-7-16-11/h2-4,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGXMMDPWXVEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC=CC(=C1Br)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane, a compound belonging to the oxirane class, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Chemical Formula : C12H15BrO4
  • Molecular Weight : 303.15 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its cytotoxic effects against various cancer cell lines. Its oxirane moiety is known to participate in nucleophilic attack reactions, which can lead to significant biological interactions.

  • Cytotoxicity : The compound exhibits cytotoxic effects on several human tumor cell lines. The mechanism is believed to involve the formation of reactive intermediates that interact with cellular macromolecules, leading to apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Cytotoxicity Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

These results indicate a promising potential for further development as an anticancer agent.

Antimicrobial Activity

In vitro tests have shown that the compound exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. Further studies are needed to assess its efficacy against Gram-negative bacteria and fungi.

Enzyme Inhibition Assays

Research has indicated that the compound may inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, necessitating caution in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of 2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane with structurally related compounds:

Compound Name Substituents on Phenyl Ring Oxirane Modifications Key Properties/Applications Reference
This compound 2-Br, 3-(2-methoxyethoxymethoxy) None High polarity; potential epoxy cross-linker or pharmaceutical intermediate N/A
2-({4-[(2-Isopropoxyethoxy)methyl]phenoxy}methyl)oxirane 4-[(2-isopropoxyethoxy)methyl] Methyl group linking phenoxy Likely used in flexible epoxy resins
2-(4-Methoxyphenyl)-3-methyloxirane 4-OCH₃ 3-methyl group on oxirane Simplified analog; lower solubility
3,5-Dibenzyloxyphenyloxirane 3,5-OCH₂C₆H₅ None Bulky substituents; potential steric hindrance in reactions
2-[3,5-Bis(trifluoromethyl)phenyl]oxirane 3,5-CF₃ None Electron-withdrawing groups; enhanced electrophilicity
DGEBA (diglycidyl ether of bisphenol A) Bisphenol A backbone Two oxirane groups Industry-standard epoxy resin component

Key Observations:

  • Substituent Effects : The bromine atom in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in ) or electron-withdrawing groups (e.g., -CF₃ in ), influencing reactivity. Bromine may facilitate Suzuki coupling or elimination reactions.
  • Solubility : The 2-methoxyethoxymethoxy group’s polyether chain likely enhances solubility in polar aprotic solvents compared to simpler analogs like 2-(4-methoxyphenyl)-3-methyloxirane .
  • Steric Considerations : Bulky substituents in 3,5-dibenzyloxyphenyloxirane reduce accessibility to the oxirane ring, whereas the target compound’s linear ether chain may offer flexibility.

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